methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate
Overview
Description
Methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely found in nature and have been extensively studied for their diverse biological activities . This particular compound is characterized by the presence of a chromen-2-one moiety, which is known for its potential therapeutic properties.
Preparation Methods
The synthesis of methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with methyl 4-methyl-2-oxopentanoate in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound may exert its effects through the modulation of inflammatory pathways and the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Methyl 4-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]pentanoate can be compared with other coumarin derivatives such as:
4-methylumbelliferone: Known for its anti-inflammatory and anticancer properties.
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
Esculetin: Exhibits antioxidant and anti-inflammatory activities.
Properties
IUPAC Name |
methyl 4-methyl-2-(4-methyl-2-oxochromen-7-yl)oxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-10(2)7-15(17(19)20-4)21-12-5-6-13-11(3)8-16(18)22-14(13)9-12/h5-6,8-10,15H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBYMTYJRHIHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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